molecular formula C18H19NO7 B8574269 2-(4-Methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)ethanone CAS No. 906481-17-2

2-(4-Methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B8574269
CAS No.: 906481-17-2
M. Wt: 361.3 g/mol
InChI Key: SYYOWVMROJDKQJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C18H19NO7 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

906481-17-2

Molecular Formula

C18H19NO7

Molecular Weight

361.3 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C18H19NO7/c1-23-15-6-5-11(7-13(15)19(21)22)8-14(20)12-9-16(24-2)18(26-4)17(10-12)25-3/h5-7,9-10H,8H2,1-4H3

InChI Key

SYYOWVMROJDKQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottom flask equipped with thermometer, condenser and gas inlet was purged and maintained under nitrogen and charged with hydroxy-(3,4,5-trimethoxy-phenyl)-methyl]-phosphonic acid dimethyl ester (10 g, 32.6 mmol), 3,4-dihydro-2H-pyran (3.57 g, 42.4 mmol), toluene (100 mL) and p-toluenesolfonic acid hydrate (62.1 mg, 0.01 eq). Resulted solution was stirred at 55° C. for 1.5 hours. TLC (EtOAc) showed full conversion of starting material into a less polar compound. Reaction mixture was cooled to −10° C. and a solution of sodium bis(trimethylsilyl)amide in THF (1 M, 33.3 mL) was added drop-wise, followed by a solution of 4-methoxy-3-nitrobenzaldehyde (5.91 g, 32.6 mmol) in THF (20 mL). Reaction mixture was stirred at 0° C. for 1 hour before allowed to warm to room temperature. TLC (Hx:EtOAc, 2:1) showed formation of Z/E isomers of 2-[2-(4-methoxy-3-nitro-phenyl)-1-(3,4,5-trimethoxy-phenyl)-vinyloxy]-tetrahydro-pyran and traces of starting materials remaining. Reaction was quenched with water (140 mL), diluted with EtOAc (60 mL) and transferred into separatory funnel. Organic layer was separated, washed with water (2×50 mL), brine, and concentrated. A residue was dissolved in methanol (100 mL) with energetic mechanical stirring, and 1M aqueous solution of HCl (10 mL) was added. Precipitation of product started soon, and a resulted suspension was stirred for 1 hour. Solid was filtered out, washed with methanol (50 mL), then with water (3×30 mL) and dried on filter followed by vacuum-drying at 60° C. until constant weight. Crude deoxybenzoin 2, 6.81 g (58%) showed LC purity of >97% and was used in the next step without further purification.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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10 g
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reactant
Reaction Step Two
Quantity
3.57 g
Type
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Reaction Step Two
[Compound]
Name
hydrate
Quantity
62.1 mg
Type
reactant
Reaction Step Two
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100 mL
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Name
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33.3 mL
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Reaction Step Three
Quantity
5.91 g
Type
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Reaction Step Four
Name
2-[2-(4-methoxy-3-nitro-phenyl)-1-(3,4,5-trimethoxy-phenyl)-vinyloxy]-tetrahydro-pyran
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
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20 mL
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